4-tert-butyl-N-mesitylbenzamide

Isomer differentiation Quality control Procurement verification

Procure 4-tert-butyl-N-mesitylbenzamide (CAS 300773-57-3) with confidence. As the sole C20H25NO isomer bearing both a para-tert-butylbenzoyl carbonyl and an N-(2,4,6-trimethylphenyl) mesityl moiety, this compound presents a distinct steric environment not interchangeable with analogs or positional isomers. Orthogonal LC-MS and NMR verification confirms received material matches CAS 300773-57-3, eliminating procurement risks from catalog ambiguity. Ideal for medicinal chemistry SAR, crystallization studies, and metal-coordination ligand design. Contact us for bulk quantities.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
Cat. No. B336430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-mesitylbenzamide
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C
InChIInChI=1S/C20H25NO/c1-13-11-14(2)18(15(3)12-13)21-19(22)16-7-9-17(10-8-16)20(4,5)6/h7-12H,1-6H3,(H,21,22)
InChIKeyPSRBUXFWVYQTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-N-mesitylbenzamide Technical Baseline and Procurement Considerations


4-tert-Butyl-N-mesitylbenzamide (CAS 300773-57-3) is a sterically hindered N-aryl aromatic amide with the molecular formula C20H25NO and a molecular weight of 295.42 g/mol . The compound features a para-tert-butylphenyl carbonyl moiety and an N-mesityl (2,4,6-trimethylphenyl) substituent, producing a highly sterically congested amide bond environment that restricts conformational freedom and modulates both physicochemical properties and potential metal-coordination behavior . As a member of the N-arylbenzamide class, this compound serves as a scaffold in synthetic methodology development and as a precursor in medicinal chemistry and materials science applications [1].

Why 4-tert-Butyl-N-mesitylbenzamide Cannot Be Replaced by Generic Benzamides


Generic substitution within the N-arylbenzamide class is scientifically unsound due to the profound influence of steric and electronic modulation on molecular properties. The simultaneous presence of the bulky para-tert-butylphenyl carbonyl unit and the ortho,para-trimethylated N-aryl (mesityl) group in 4-tert-butyl-N-mesitylbenzamide creates a unique steric environment that differs fundamentally from analogs such as unsubstituted N-mesitylbenzamide (CAS 4476-12-4) or N-tert-butylbenzamide (CAS 2510-23-8) [1]. Closely related positional isomers bearing identical molecular formula (C20H25NO) but different substitution patterns—including 4-tert-butyl-N-(2-ethyl-6-methylphenyl)benzamide (CAS 303990-42-3) and 4-tert-butyl-N-[4-(propan-2-yl)phenyl]benzamide—exhibit distinct predicted boiling points, confirming that seemingly minor structural changes produce measurable physicochemical divergence [2]. Furthermore, the unique steric profile of the mesityl-tert-butyl combination directly influences metal-binding behavior in catalytic and coordination chemistry contexts, where bulkier mesityl and tert-butyl substituents on pincer-type ligand frameworks favor fundamentally different thermodynamic and kinetic outcomes compared to smaller isopropyl or phenyl analogs [3]. These differences are not interchangeable and have direct consequences for synthetic yield, purity, and functional performance in target applications.

Quantitative Differentiation Evidence for 4-tert-Butyl-N-mesitylbenzamide Procurement


Unique Molecular Formula Among Positional Isomers in the C20H25NO Space

4-tert-Butyl-N-mesitylbenzamide possesses a unique molecular formula (C20H25NO) among closely related positional isomers, enabling unambiguous identification and purity verification in procurement workflows. While multiple compounds share this formula—including 4-tert-butyl-N-(2-ethyl-6-methylphenyl)benzamide (CAS 303990-42-3) and 4-tert-butyl-N-[4-(propan-2-yl)phenyl]benzamide—4-tert-butyl-N-mesitylbenzamide is distinguished by its specific substitution pattern combining a para-tert-butylbenzoyl group with an N-(2,4,6-trimethylphenyl) mesityl moiety, a configuration not shared by any other C20H25NO benzamide derivative . This structural uniqueness provides definitive identity confirmation via orthogonal analytical methods such as NMR and mass spectrometry, reducing procurement risk.

Isomer differentiation Quality control Procurement verification

Computationally Predicted Boiling Point Differentiation from Structurally Related Analogs

4-tert-Butyl-N-mesitylbenzamide exhibits a computationally predicted boiling point of 354.3 ± 42.0 °C at 760 mmHg , a value that differs from structurally related C20H25NO benzamide analogs. While no experimental boiling point data are publicly available for this specific compound, the predicted value provides a quantitative benchmark for method development. Notably, the structurally related isomer 4-tert-butyl-N-(2-ethyl-6-methylphenyl)benzamide (identical molecular formula C20H25NO) has a predicted boiling point of 355.8 ± 41.0 °C at 760 mmHg, representing a predicted difference of approximately 1.5 °C under identical computational conditions [1]. Though the overlapping prediction uncertainty intervals preclude definitive claims of practical separability, the differing central estimates underscore that distinct substitution patterns yield measurable differences in predicted bulk properties.

Physicochemical prediction Purification optimization Analog selection

Inclusion in N-Substituted Benzamide Patent Family as Structurally Enabled Scaffold

4-tert-Butyl-N-mesitylbenzamide is structurally and compositionally encompassed within the broad claims of US Patent 8,952,169 B2 ('N-substituted benzamides and methods of use thereof'), which covers N-substituted benzamide compounds and compositions thereof [1]. This patent, filed in the medicinal chemistry domain, describes benzamide derivatives with potential therapeutic applications, and the structural features of 4-tert-butyl-N-mesitylbenzamide—namely the tert-butyl substitution on the benzoyl ring and the mesityl (2,4,6-trimethylphenyl) substitution on the amide nitrogen—fall within the patent's claimed Markush structures and substitution definitions. While this does not constitute a direct demonstration of biological activity or proven efficacy for this specific compound, patent inclusion indicates that the tert-butyl/mesityl substitution pattern is recognized as a structurally relevant motif warranting intellectual property protection.

Intellectual property Medicinal chemistry Scaffold library

Role in N-Substituted Benzamide Crystallographic Studies Establishing Structural Data Availability

4-tert-Butyl-N-mesitylbenzamide and related N-substituted benzamides have been systematically characterized by single-crystal X-ray diffraction, with datasets deposited in the Cambridge Structural Database (CCDC) [1]. The 2021 publication by Hua et al. in Molecules reported the synthesis and single-crystal structures of multiple N-substituted benzamides and their chemoselective selenation/reduction derivatives, establishing a baseline structural dataset for this compound class [2]. This body of crystallographic work confirms that N-substituted benzamides bearing sterically demanding tert-butyl and mesityl groups adopt well-defined solid-state conformations amenable to high-resolution structural determination. While no head-to-head comparison quantifying structural differences between analogs was reported, the availability of crystallographic data for structurally related N-substituted benzamides indicates that 4-tert-butyl-N-mesitylbenzamide resides within a structurally tractable chemical space suitable for detailed molecular characterization.

Crystallography Structural biology Material characterization

Targeted Application Scenarios for 4-tert-Butyl-N-mesitylbenzamide Based on Quantitative Differentiation


Quality Control and Identity Verification in High-Purity Procurement Workflows

In procurement and analytical chemistry settings, the unambiguous structural identity of 4-tert-butyl-N-mesitylbenzamide—as the sole C20H25NO isomer bearing both a para-tert-butylbenzoyl and an N-(2,4,6-trimethylphenyl) mesityl moiety —enables definitive confirmation of received material versus unintended positional isomers. This differentiation is critical when procuring from suppliers where catalog listings for C20H25NO benzamides may include structurally distinct compounds with similar nomenclature. Orthogonal analytical methods (LC-MS, NMR) can conclusively verify that the delivered compound matches CAS 300773-57-3, eliminating the procurement risk associated with receiving 4-tert-butyl-N-(2-ethyl-6-methylphenyl)benzamide or other positional isomers that share identical molecular weight but divergent steric and electronic properties.

Purification Method Development Informed by Predicted Physicochemical Benchmarks

The computationally predicted boiling point of 354.3 ± 42.0 °C at 760 mmHg provides a quantitative starting point for designing purification protocols, including distillation parameter estimation, column chromatography solvent selection, and thermal stability assessments. The predicted difference of approximately 1.5 °C relative to the positional isomer 4-tert-butyl-N-(2-ethyl-6-methylphenyl)benzamide (355.8 ± 41.0 °C) [1] establishes that substitution pattern influences bulk physical properties, underscoring the importance of obtaining the specific isomer. Researchers developing synthetic routes or isolation methods can leverage these predicted values as initial benchmarks for method optimization.

Medicinal Chemistry Scaffold Exploration Within Patent-Protected Chemical Space

As a structurally encompassed compound within the N-substituted benzamide patent family (US 8,952,169 B2) [2], 4-tert-butyl-N-mesitylbenzamide serves as a representative scaffold for exploring structure-activity relationships in medicinal chemistry programs targeting benzamide-based therapeutic candidates. The combination of a para-tert-butylbenzoyl carbonyl group with an N-mesityl moiety provides a sterically defined core from which further derivatization (e.g., halogenation, selenation, or functional group interconversion) can be systematically explored. This positions the compound as a valuable building block for generating focused libraries of N-arylbenzamide derivatives within an intellectual property-relevant chemical space.

Structural Characterization and Polymorphism Studies via X-Ray Crystallography

The demonstrated crystallizability of N-substituted benzamides bearing tert-butyl and mesityl substituents, as established by single-crystal X-ray diffraction studies and CCDC deposition [3][4], supports the use of 4-tert-butyl-N-mesitylbenzamide in solid-state characterization and polymorphism investigations. Researchers requiring well-defined crystalline materials for formulation studies, co-crystal screening, or fundamental solid-state property measurements can leverage the established structural tractability of this compound class to obtain high-resolution diffraction data. This application scenario is particularly relevant for materials science, solid-state pharmaceutical development, and academic structural chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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